acetic acid;benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-6-imino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-6-imino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamate
Description
This compound is a complex benzyl carbamate derivative with a peptide-like backbone. Its molecular formula is C₄₄H₅₅N₅O₆ (molecular weight: 749.9 g/mol), featuring multiple stereocenters (5 defined chiral centers) and a 4-methoxynaphthalenyl substituent . Key structural attributes include:
- Benzyl carbamate group: Provides stability and modulates solubility.
- 4-Methoxynaphthalenyl moiety: A hydrophobic aromatic group that may enhance binding to hydrophobic pockets in biological targets.
- Acetic acid counterion: Likely improves solubility in aqueous media.
Physicochemical properties include a high XLogP3 value of 6.6, indicating significant lipophilicity, and a topological polar surface area of 158 Ų, suggesting moderate permeability .
Properties
Molecular Formula |
C36H48N8O8 |
|---|---|
Molecular Weight |
720.8 g/mol |
IUPAC Name |
acetic acid;benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-6-imino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-6-imino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C34H44N8O6.C2H4O2/c1-21(39-34(46)48-20-22-10-4-3-5-11-22)31(43)41-27(15-9-17-30(37)38)33(45)42-26(14-8-16-29(35)36)32(44)40-24-18-23-12-6-7-13-25(23)28(19-24)47-2;1-2(3)4/h3-7,10-13,18-19,21,26-27H,8-9,14-17,20H2,1-2H3,(H3,35,36)(H3,37,38)(H,39,46)(H,40,44)(H,41,43)(H,42,45);1H3,(H,3,4)/t21-,26-,27-;/m0./s1 |
InChI Key |
KCRHXDAMBLANFW-KCBHMQOLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCC(=N)N)C(=O)N[C@@H](CCCC(=N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3.CC(=O)O |
Canonical SMILES |
CC(C(=O)NC(CCCC(=N)N)C(=O)NC(CCCC(=N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3.CC(=O)O |
Origin of Product |
United States |
Biological Activity
The compound acetic acid; benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-6-imino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-6-imino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamate is a complex organic molecule with potential applications in pharmaceutical development and biochemical research. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Where , , , and denote the respective number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecular formula. The specific interactions of this compound with biological systems are influenced by its structural features, including functional groups that facilitate enzyme interactions and receptor binding.
Pharmacological Applications
1. Anticancer Activity:
Recent studies have indicated that similar compounds exhibit significant anticancer properties. For instance, derivatives of benzyl sulfonamide have shown to inhibit human alkaline phosphatase (ALP) enzymes, which are often overexpressed in cancerous tissues. In vitro studies revealed that certain derivatives had IC50 values significantly lower than standard anticancer drugs, suggesting potential for therapeutic use .
2. Enzyme Inhibition:
The compound's structure suggests it may act as an enzyme inhibitor. Research has demonstrated that compounds with similar functional groups can modulate the activity of various enzymes involved in metabolic pathways, thereby influencing cellular processes such as proliferation and apoptosis .
3. Cardiovascular Effects:
Some sulfonamide derivatives have been reported to affect cardiovascular parameters by altering perfusion pressure and coronary resistance. For example, a study indicated that specific benzene sulfonamide derivatives could decrease coronary resistance in a dose-dependent manner, suggesting their utility in managing cardiovascular diseases .
The biological activity of the compound may be attributed to several mechanisms:
- Receptor Binding: The structural components allow for binding to specific receptors involved in cellular signaling pathways.
- Calcium Channel Modulation: Similar compounds have been shown to interact with calcium channels, affecting vascular tone and blood pressure regulation .
- Metabolic Pathway Interactions: The compound may influence metabolic enzymes, potentially leading to altered drug metabolism or enhanced therapeutic effects.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of related compounds in vitro against various cancer cell lines. The results showed that certain derivatives exhibited potent cytotoxic effects with IC50 values ranging from 0.42 µM to 5 µM, indicating their potential as lead compounds for further development .
Study 2: Cardiovascular Impact
In an experimental model assessing the effects of benzene sulfonamide derivatives on cardiovascular health, it was found that specific compounds significantly reduced blood pressure and improved coronary flow metrics compared to controls. This suggests a promising avenue for treating hypertension and related conditions .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations:
- Target Compound exhibits exceptional structural complexity due to its extended peptide backbone and aromatic substituents, unlike simpler esters (e.g., benzyl acetate) .
- Azetidinone derivatives (e.g., ) incorporate β-lactam-like rings, offering distinct reactivity compared to the target’s linear peptide chain.
Key Observations:
- The target compound’s synthesis likely requires advanced peptide coupling techniques, contrasting with straightforward esterification (benzyl acetate) .
- Aza-Wittig reactions (e.g., ) enable efficient generation of carbamate-protected ketimines but lack the peptide elongation steps needed for the target compound.
Physicochemical Properties
| Compound | XLogP3 | Polar Surface Area (Ų) | Hydrogen Bond Donors/Acceptors | Key Applications |
|---|---|---|---|---|
| Target Compound | 6.6 | 158 | 6 donors, 7 acceptors | Potential protease inhibitors |
| Benzyl Acetate | 2.1 | 26.3 | 0 donors, 2 acceptors | Flavoring agent (fruity notes) |
| Fmoc-N-Benzylglycine | 4.1 | 75.6 | 2 donors, 4 acceptors | Peptide synthesis intermediate |
| (S,R)-1a (Benzodioxane) | 1.8 | 49.8 | 1 donor, 4 acceptors | Nicotinic receptor modulation |
Key Observations:
- The target’s high XLogP3 and moderate polar surface area suggest it may cross cell membranes but with lower efficiency than smaller carbamates (e.g., benzodioxane derivatives ).
- Benzyl acetate ’s low polarity makes it ideal for volatile flavor applications, whereas the target’s hydrophobicity may favor lipid-rich biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
